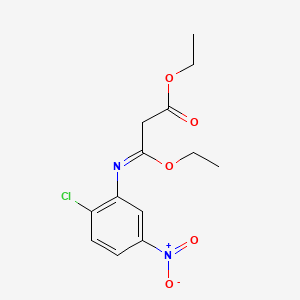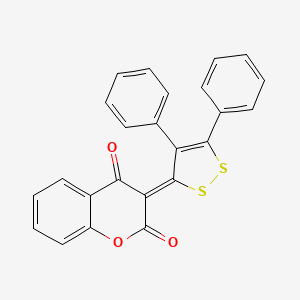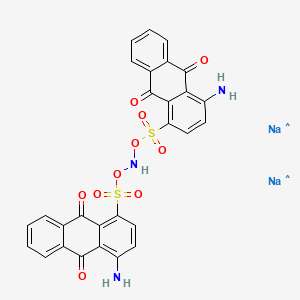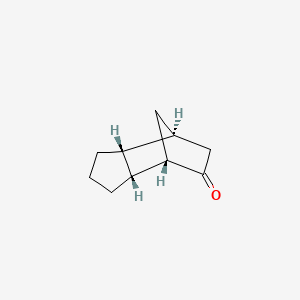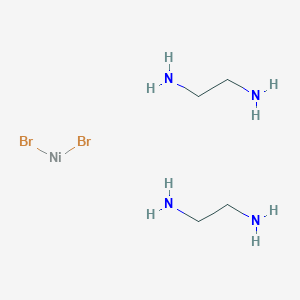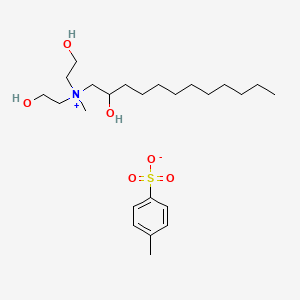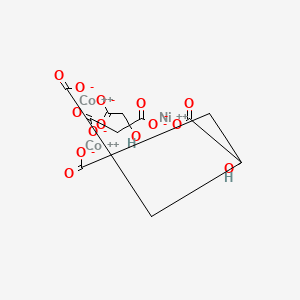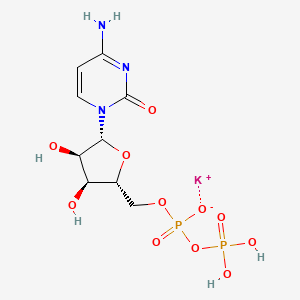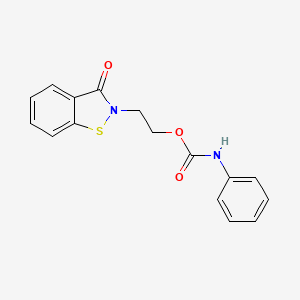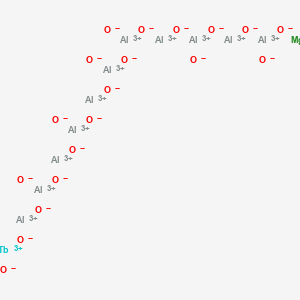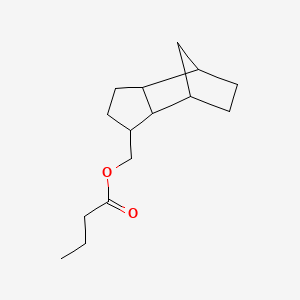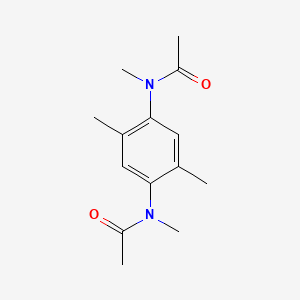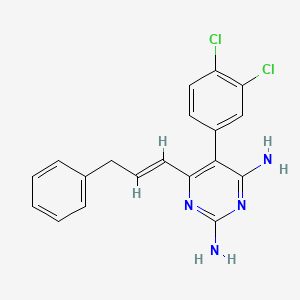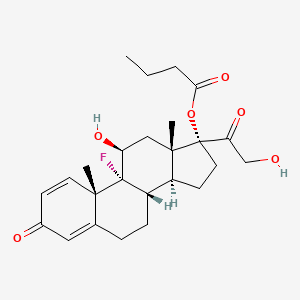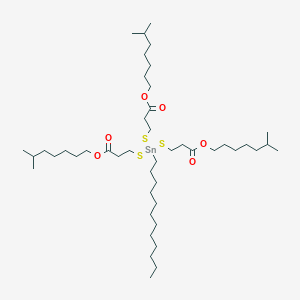
Triisooctyl 3,3',3''-((dodecylstannylidyne)tris(thio))tripropionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triisooctyl 3,3’,3’'-((dodecylstannylidyne)tris(thio))tripropionate is a complex organotin compound It is known for its unique structure, which includes a dodecylstannylidyne core bonded to three thioester groups
準備方法
The synthesis of Triisooctyl 3,3’,3’'-((dodecylstannylidyne)tris(thio))tripropionate typically involves the reaction of dodecylstannylidyne with thiopropionic acid derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a transition metal complex. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
Triisooctyl 3,3’,3’'-((dodecylstannylidyne)tris(thio))tripropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester groups to thiols.
Substitution: The thioester groups can be substituted with other nucleophiles, leading to the formation of new organotin compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Triisooctyl 3,3’,3’'-((dodecylstannylidyne)tris(thio))tripropionate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular components.
Industry: It is used in the production of specialized polymers and as a stabilizer in certain industrial processes.
作用機序
The mechanism of action of Triisooctyl 3,3’,3’'-((dodecylstannylidyne)tris(thio))tripropionate involves its interaction with molecular targets such as enzymes and cellular membranes. The thioester groups can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the organotin core can disrupt cellular processes by interfering with metal ion homeostasis.
類似化合物との比較
Compared to other organotin compounds, Triisooctyl 3,3’,3’'-((dodecylstannylidyne)tris(thio))tripropionate is unique due to its three thioester groups and dodecylstannylidyne core. Similar compounds include:
- Triisooctyl 3,3’,3’'-((methylstannylidyne)tris(thio))tripropionate
- Triisooctyl 3,3’,3’'-((ethylstannylidyne)tris(thio))tripropionate
These compounds share a similar structure but differ in the alkyl groups attached to the stannylidyne core, which can influence their reactivity and applications.
特性
CAS番号 |
64926-50-7 |
|---|---|
分子式 |
C45H88O6S3Sn |
分子量 |
940.1 g/mol |
IUPAC名 |
6-methylheptyl 3-[dodecyl-bis[[3-(6-methylheptoxy)-3-oxopropyl]sulfanyl]stannyl]sulfanylpropanoate |
InChI |
InChI=1S/C12H25.3C11H22O2S.Sn/c1-3-5-7-9-11-12-10-8-6-4-2;3*1-10(2)6-4-3-5-8-13-11(12)7-9-14;/h1,3-12H2,2H3;3*10,14H,3-9H2,1-2H3;/q;;;;+3/p-3 |
InChIキー |
PNSWAEMOJXXDIK-UHFFFAOYSA-K |
正規SMILES |
CCCCCCCCCCCC[Sn](SCCC(=O)OCCCCCC(C)C)(SCCC(=O)OCCCCCC(C)C)SCCC(=O)OCCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


